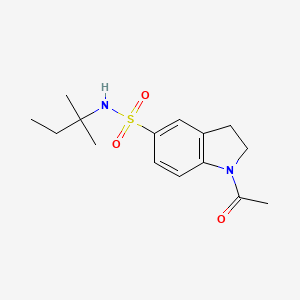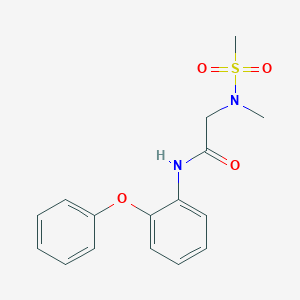![molecular formula C16H18ClFN2O3S B4460403 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4460403.png)
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole
Overview
Description
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.
Mechanism of Action
CPI-444 works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system. By blocking this receptor, CPI-444 enhances the anti-tumor immune response and promotes tumor regression.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the production of cytokines, which are important signaling molecules involved in the immune response. CPI-444 has also been shown to reduce the number of regulatory T cells, which are known to suppress the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPI-444 for lab experiments is its potency and selectivity for the adenosine A2A receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of CPI-444 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research involving CPI-444. One area of interest is the potential for combination therapy with other immunotherapeutic agents. Another area of interest is the development of more potent and selective adenosine A2A receptor inhibitors. Additionally, further studies are needed to fully understand the potential applications of CPI-444 in various diseases.
Scientific Research Applications
CPI-444 has been extensively studied for its potential applications in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to suppress the immune system. CPI-444 has also been studied for its potential applications in other diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3S/c1-10(2)16-9-14(19-23-16)15-4-3-7-20(15)24(21,22)11-5-6-13(18)12(17)8-11/h5-6,8-10,15H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLOCQALUPHFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460328.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4460348.png)
![4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)
![4-[(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4460360.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylurea](/img/structure/B4460366.png)




![3-[(4-phenyl-1-piperazinyl)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460398.png)
